methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propanoate is a natural product found in Aspergillus aculeatus with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate has been synthesized and characterized for its structural properties. Xiao-liu Li et al. (2009) explored its synthesis and crystal structure, showing its potential as a precursor for α-amino acids. The compound crystallizes in a monoclinic class, exhibiting intermolecular hydrogen bonds significant for chemical interactions and structural stability (Xiao-liu Li, X. Zhen, Jian-rong Han, & Shouxin Liu, 2009).
Antitumor Activities
Xiong Jing (2011) synthesized derivatives of this compound from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing that these derivatives have selective anti-tumor activities. This highlights the compound's relevance in developing potential antitumor agents (Xiong Jing, 2011).
Anti-inflammatory Properties
Research into phenolic compounds related to this compound has shown anti-inflammatory activities. Xiaolei Ren et al. (2021) isolated similar compounds from Eucommia ulmoides Oliv. leaves, providing insights into their potential for treating inflammatory conditions (Xiaolei Ren et al., 2021).
Applications in Nanotechnology
Lina Huang et al. (2018) studied the loading of a similar compound by mesoporous silica nanoparticles for use in synthetic ester lubricant oil, showcasing its utility in enhancing the oxidative stability of lubricant formulations (Lina Huang et al., 2018).
Properties
IUPAC Name |
methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(13)9(11-14)6-7-2-4-8(12)5-3-7/h2-5,12,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPDGUMPSSYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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